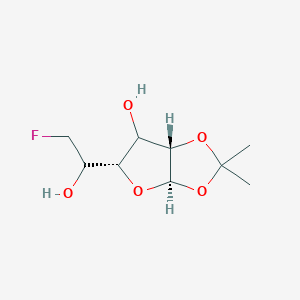

6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose (6F-Glu) is a synthetic sugar molecule that has been developed as a potential therapeutic agent for a variety of diseases. 6F-Glu has been studied for its ability to act as an inhibitor of the enzyme fructosamine-3-kinase (FN3K), which is involved in the regulation of glucose metabolism. 6F-Glu has been shown to reduce the activity of FN3K, resulting in decreased glucose levels in the blood. Additionally, 6F-Glu has been explored for its potential to act as an immunomodulator, as it has been found to modulate the expression of certain cytokines and chemokines involved in immune response. This has led to the investigation of 6F-Glu as a potential therapeutic agent for a variety of diseases, including diabetes, inflammatory bowel disease, and cancer.

Aplicaciones Científicas De Investigación

Neuroinflammation Imaging

Summary of the Application

The compound is used in PET imaging of fructose metabolism in a rodent model of neuroinflammation. The compound, labeled with Fluorine-18 as 6-[18F]fluoro-6-deoxy-D-fructose (6-[18F]FDF), targets the fructose-preferred facilitative hexose transporter GLUT5, which is predominantly expressed in brain microglia and activated in response to inflammatory stimuli .

Methods of Application

The compound is used in longitudinal dynamic PET imaging in vivo. The study was conducted on rats injected with lipopolysaccharide (LPS) in the striatum .

Results or Outcomes

Increased accumulation of 6-[18F]FDF was observed at 48 hours post-LPS injection, with plateaued uptake that was significantly higher in the ipsilateral vs. contralateral striatum .

Breast Cancer Imaging

Summary of the Application

The compound is used in PET imaging of GLUT5 in breast cancer. The compound, labeled with Fluorine-18 as 6-[18F]fluoro-6-deoxy-D-fructose (6-[18F]FDF), is used as a potential PET radiotracer to image GLUT5 expression in breast cancers .

Methods of Application

The compound is used in dynamic small animal PET imaging in vivo. The study was conducted on EMT-6 tumor-bearing BALB/c mice and human xenograft MCF-7 tumor-bearing NIH-III mice .

Results or Outcomes

The study revealed an early response of 6-[18F]FDF to neuroinflammatory stimuli in rat brain. The compound represents a potential PET radiotracer for imaging microglial GLUT5 density in the brain with applications in neuroinflammatory and neurodegenerative diseases .

Synthesis of Biologically Active Compounds

Summary of the Application

The compound is used as a starting material to prepare biologically active compounds such as L-acovenose, 6-deoxy-L-idose, and carbanucleoside enantiomers .

Methods of Application

The compound undergoes free radical bromination and nucleophilic fluorination, which allows the conversion of methyl sorbate into the 6-fluoro analogue . This compound then undergoes sequential asymmetric dihydroxylation reactions .

Results or Outcomes

A range of 6-deoxy-6-fluorosugars were prepared by using different combinations of ligands . The products of dihydroxylation were rapidly converted to the fluorosugars 6-deoxy-6-fluoro-L-idose, 6-fluoro-L-fucose, and 6-deoxy-6-fluoro-D-galactose .

Propiedades

IUPAC Name |

(3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15FO5/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,11-12H,3H2,1-2H3/t4?,5?,6-,7+,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPRTKRPEAMGAU-COJRLMGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(CF)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@@H](O1)O[C@@H](C2O)C(CF)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747491 |

Source

|

| Record name | (3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |

CAS RN |

87586-05-8 |

Source

|

| Record name | (3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)

![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)

![4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester](/img/structure/B1141160.png)